Little gastrin I

Overview

Description

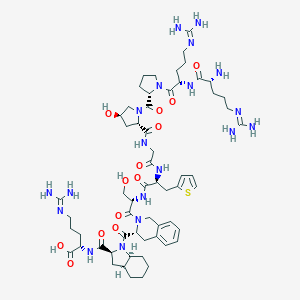

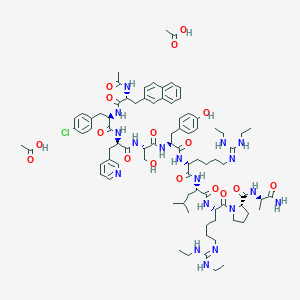

Little gastrin I, also known as gastrin-17, is a protein hormone secreted by the intestine . It has an identical amino acid composition to Gastrin II, with the only difference being that the single tyrosine residue is sulfated in Gastrin II .

Synthesis Analysis

Gastrin I is a linear peptide hormone produced by G cells of the duodenum and in the pyloric antrum of the stomach . It is secreted into the bloodstream. The encoded polypeptide is preprogastrin, which is cleaved by enzymes in posttranslational modification to produce progastrin (an intermediate, inactive precursor) and then gastrin in various forms .

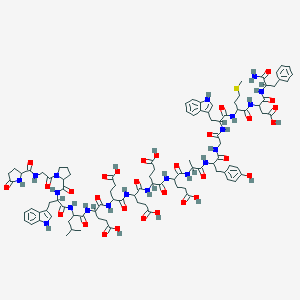

Molecular Structure Analysis

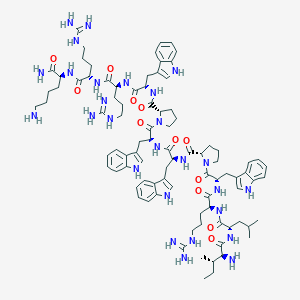

The molecular formula of this compound is C97H124N20O31S . It has a molar mass of 2098.20 g/mol .

Chemical Reactions Analysis

Gastrin I, like gastrin, acts as an agonist at the cholecystokinin 2 (CCK2) receptor . It exhibits anorexigenic and gastrointestinal motility modulating activities .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 2098.20 g/mol . Its chemical formula is C97H124N20O31S .

Scientific Research Applications

Pancreatic Enzyme Secretion and Gallbladder Emptying

- Study Insight : "Little gastrin I" stimulates significant pancreatic enzyme secretion and gallbladder emptying, suggesting a physiological role in digestion (Valenzuela, Walsh, & Isenberg, 1976).

Gastrin Component Analysis in Human Serum

- Study Insight : Serum gastrin, including "this compound", circulates in multiple molecular forms, indicating diverse physiological roles (Rehfeld, Stadil, & Vikelsøe, 1974).

Molecular Stability Studies

- Study Insight : Research on analogs of "this compound" sheds light on its molecular stability and biological activity (Moroder et al., 1983).

Structural Analysis in Membrane Mimetic Media

- Study Insight : "this compound" adopts a structured conformation in specific environments, hinting at its interaction with cellular membranes (Mammi & Peggion, 1990).

Acid-Stimulating Action and Clearance in Duodenal Ulcer Subjects

- Study Insight : The clearance and acid-stimulating action of "this compound" is similar in both duodenal ulcer patients and normal subjects, demonstrating its consistent physiological role (Walsh, Isenberg, Ansfield, & Maxwell, 1976).

Interaction with Metal Ions

- Study Insight : "this compound" may interact with metal ions like calcium or magnesium, suggesting a role in ion-regulation processes (Palumbo et al., 1980).

Role in Lower Esophageal Sphincter Pressure

- Study Insight : Gastrin, including "this compound", plays a significant role in the genesis of lower esophageal sphincter pressure (Lipshutz, Hughes, & Cohen, 1972).

Mechanism of Action

Target of Action

Little Gastrin I, also known as Gastrin-17, is a peptide hormone primarily secreted by G cells in the pyloric antrum of the stomach, duodenum, and the pancreas . Its primary targets are the parietal cells of the stomach and the enterochromaffin-like cells . Gastrin binds to cholecystokinin B receptors to stimulate the release of histamines in enterochromaffin-like cells .

Biochemical Pathways

Gastrin and cholecystokinin play important roles in several cellular processes including maintenance of gastric mucosa and pancreatic islet integrity, neurogenesis, and neoplastic transformation . Gastrin integrates and coordinates a rich network of information exchange pathways in cellular processes of proliferation and apoptosis .

Action Environment

The release of gastrin is induced by gastrin-releasing peptide, a neurotransmitter which acts on its basolateral receptor in the G-cells . The release of gastrin is also influenced by factors such as stomach antrum distension and vagal stimulation . Environmental factors such as pH levels in the stomach and the presence of particular foods, especially proteins, can stimulate gastrin release .

Future Directions

Recent studies suggest that gastrin and its related peptides may have roles in regulating cell proliferation, migration, and differentiation . Some of these newer actions have implications for understanding the progression to cancer in the oesophagus, stomach, pancreas, and colon, all of which have recently been linked in one way or another to dysfunctional signalling involving products of the gastrin gene .

properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWRERMBNGKCZ-RNXBIMIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H124N20O31S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028770 | |

| Record name | Gastrin 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2098.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60748-06-3, 10047-33-3 | |

| Record name | Gastrin 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrin 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the different forms of gastrin found in the human body?

A1: Research has identified several forms of gastrin in human serum, differing in size and charge. These include:

- Component I: A precursor similar in size to proinsulin, which converts to little gastrin I after trypsin digestion. []

- Component II: Corresponding to big gastrins I and II. []

- Component III: Corresponding to little gastrins I and II. []

- Component IV: Corresponding to minigastrins I and II. []

Q2: How does the structure of this compound influence its biological activity?

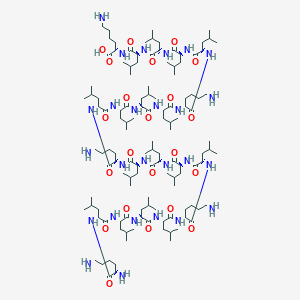

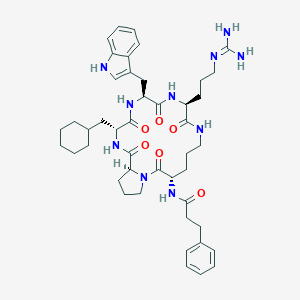

A2: this compound possesses a specific pentaglutamic acid sequence crucial for its hormonal activity. Studies with shortened synthetic analogs revealed that this sequence significantly amplifies the hormone's potency. [, ] The presence of methionine at position 15 is also critical. Oxidation of this residue to methionine sulfoxide leads to a loss of biological activity. [, ]

Q3: What is the significance of the C-terminal tetrapeptide sequence in this compound and its analogs?

A3: The C-terminal tetrapeptide sequence, -Trp-Met-Asp-Phe-NH2, plays a vital role in the biological activity of this compound. This sequence is directly involved in the interaction with calcium and magnesium ions, which is essential for the hormone's function. [, ] Modifications to this region, such as replacing methionine with leucine or norleucine, can impact the peptide's immunoreactivity. []

Q4: How do calcium and magnesium ions interact with this compound?

A4: Both calcium and magnesium ions strongly interact with this compound and its analogs, particularly in trifluoroethanol solutions. Studies using UV and circular dichroism (CD) spectroscopy reveal that three calcium ions bind to one molecule of Des-Trp1-Nle12-minigastrin I (Nle11-HG-13) and Nle15-little gastrin I (Nle15-HG-17). [] This interaction primarily involves the C-terminal tetrapeptide sequence. [] Similarly, magnesium ions bind to three sites on Nle11-HG-13, with binding constants determined using spectrophotometric titrations and confirmed through CD measurements. [] Again, the C-terminal tetrapeptide sequence appears crucial for this interaction. []

Q5: What is the role of the tryptophan residues in this compound?

A5: The tryptophan residues in this compound are essential for its interaction with nicotine. Fluorescence spectroscopy and nuclear magnetic resonance (NMR) studies show that nicotine quenches the intrinsic fluorescence of this compound, primarily attributed to the tryptophan residues. [] The interaction occurs mainly through hydrogen bonding and van der Waals forces, with the pyrrolidyl ring of nicotine playing a major role. []

Q6: What are the challenges associated with using native this compound in research and potential solutions?

A6: A significant challenge with native this compound is the susceptibility of its methionine-15 residue to oxidation, leading to a decline in biological activity. [, ] To address this, researchers have synthesized analogs where methionine-15 is replaced with leucine, norleucine, or methoxinine. [, ] While the leucine analog retains full biological activity, it exhibits altered immunological properties. [, ] The norleucine and methoxinine analogs offer a more promising alternative, demonstrating comparable biological activity to the native hormone and retaining immunoreactivity with different antisera. [, ]

Q7: How has the synthesis of this compound and its analogs been achieved?

A7: The total synthesis of human big gastrin I, a precursor to this compound, was achieved using a fragment condensation approach. [, ] Six protected fragments corresponding to specific sequences of the hormone were synthesized and then assembled using the efficient Wünsch-Weygand condensation method. [, ] Deprotection and purification steps yielded the final product. [, ] This approach, with slight modifications, has also been employed to synthesize this compound and its leucine-15, norleucine-15, and methoxinine-15 analogs. []

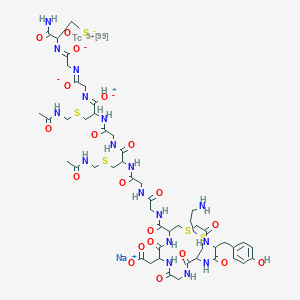

Q8: What are the implications of developing specific and sensitive immunoassays for this compound?

A8: Developing specific and sensitive immunoassays for this compound is crucial for understanding its physiological and pathological roles. Researchers have explored various approaches, including:

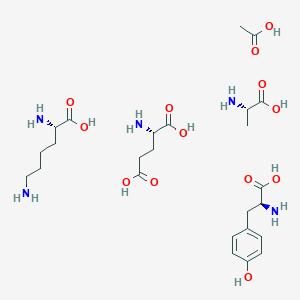

- Gastrin/iso-1-cytochrome C Conjugate: This conjugate, where gastrin is linked to iso-1-cytochrome C, has been successfully used as an immunogen to generate highly specific anti-gastrin antisera. The resulting antisera exhibit specificity comparable to the natural gastrin receptor. []

- Fluorescence Enzyme Immunoassay: This method utilizes a fluorogenic chymotrypsin substrate linked to gastrin. The fluorescence intensity, measured after enzymatic digestion, allows for the sensitive and reproducible quantification of gastrin levels. []

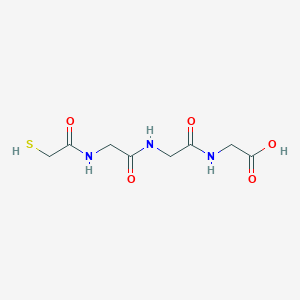

- Gastrin/Peroxidase Conjugate: This conjugate, developed through a maleimide-thiol coupling strategy, retains full enzymatic activity and exhibits high binding affinity to anti-gastrin antisera, making it suitable as a tracer in immunoassays. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.